Hopene II

描述

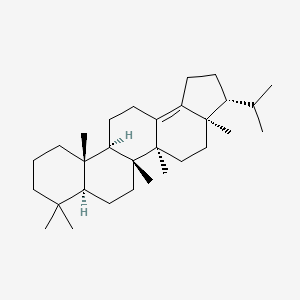

Hopene II is a pentacyclic triterpenoid compound derived from squalene through the action of squalene-hopene cyclase. This compound is a precursor to various bioactive hopanoids, which play a crucial role in stabilizing bacterial membranes, similar to the function of sterols in eukaryotic cells .

准备方法

Synthetic Routes and Reaction Conditions

Hopene II is primarily synthesized through the enzymatic cyclization of squalene using squalene-hopene cyclase. The reaction conditions typically involve the use of sodium phosphate buffer (pH 7.0) containing 0.5% Tween 80, 20 mM squalene, and 0.14 mg/mL squalene-hopene cyclase at 30°C. This process can achieve a high yield of this compound, with up to 99% conversion of squalene .

Industrial Production Methods

Industrial production of this compound involves the large-scale fermentation of bacteria such as Streptomyces albolongus, which naturally produce squalene-hopene cyclase. The enzyme is then purified and used to catalyze the conversion of squalene to this compound in a controlled environment. This method is more environmentally friendly and efficient compared to traditional chemical synthesis .

化学反应分析

Biosynthetic Pathway

SHC catalyzes the cyclization of squalene into hopene (C₃₅H₅₆) and hopanol (C₃₅H₅₈O) in a single enzymatic step :

Reaction Mechanism

The cyclization involves:

-

Initiation : Protonation of squalene’s terminal double bond by D376/D377 residues .

-

Cyclization cascade : Formation of five rings (A–E) and nine stereocenters via carbocation intermediates stabilized by aromatic residues (Y267, W133) .

-

Termination :

Enzymatic Modifications

SHC variants enable non-natural product synthesis:

-

L607F mutant : Catalyzes farnesol etherification to produce farnesyl-farnesyl ether (C₃₀H₅₀O) .

-

VD5 variant : Converts methyl-modified squalene analogs with 1,174-fold higher turnover than wild-type SHC .

Optimized Reaction Conditions

Key parameters for SHC-catalyzed hopene production :

| Parameter | Optimal Value | Effect on Conversion |

|---|---|---|

| Temperature | 30°C | Maximal activity |

| pH | 7.0 (phosphate) | 99% conversion |

| Substrate (squalene) | 20 mM | 90.19% conversion |

| Enzyme (OUC-SaSHC) | 0.14 mg/mL | 98.72% conversion |

| Additives | 1 mM Mn²⁺, 0.5% Tween 80 | +53% activity |

Scale-Up Production

Under optimized conditions (100 mL reaction volume):

Alternative Substrates

SHC accepts modified squalene analogs:

Structural Engineering Insights

科学研究应用

Enzymatic Production

The most notable application of hopene is in the biocatalysis domain. Recent studies have highlighted the use of SHC from various microorganisms, such as Streptomyces albolongus and Alicyclobacillus acidocaldarius, to produce hopene efficiently:

- Squalene-Hopene Cyclase (SHC) : The enzyme catalyzes the conversion of squalene into hopene with high specificity and yield. For instance, a novel SHC named OUC-SaSHC was identified, which showed a remarkable conversion efficiency of up to 99% in optimized conditions, producing 8.07 mg/mL of hopene within 36 hours .

- Industrial Scale Production : The evolved SHC variants from Alicyclobacillus acidocaldarius have been adapted for large-scale production of (−)-Ambrox, demonstrating the enzyme's versatility and potential for industrial applications .

Case Study: Production Optimization

A comprehensive study focused on optimizing the production conditions for hopene synthesis using OUC-SaSHC. Key findings include:

- Optimal pH: 7.0

- Temperature: 30°C

- Substrate concentration: 20 mM squalene

- Enzyme concentration: 0.14 mg/mL OUC-SaSHC

The results indicated that these conditions significantly enhanced hopene yield while maintaining enzymatic activity .

Pharmaceutical Applications

Hopene and its derivatives have shown promise in pharmaceutical applications due to their bioactive properties:

- Antimicrobial Activity : Research indicates that hopanoids derived from hopene exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or preservatives .

- Anti-inflammatory Properties : Some studies suggest that compounds related to hopene may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Environmental Applications

The environmental significance of hopene lies in its role as a biomarker for microbial activity in sedimentary environments:

- Biomarker for Microbial Life : Hopane compounds are utilized as biomarkers in geological studies to trace ancient microbial life and understand past environmental conditions . Their presence can indicate specific microbial communities and their metabolic activities.

Data Table: Summary of Hopene Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biocatalysis | Enzymatic conversion of squalene to hopene | High efficiency (up to 99% yield) using SHC |

| Pharmaceuticals | Potential antimicrobial and anti-inflammatory properties | Bioactive compounds derived from hopene |

| Environmental Science | Biomarker for microbial activity in sediments | Indicates ancient microbial life |

作用机制

The mechanism of action of hopene II involves its conversion to various hopanoids through enzymatic cyclization. Squalene-hopene cyclase catalyzes the conversion of squalene to this compound by facilitating a complex cationic cyclization cascade. This process involves the formation of five ring structures, thirteen covalent bonds, and nine stereocenters .

相似化合物的比较

Similar Compounds

Squalene: The precursor to hopene II, involved in the same biosynthetic pathway.

Oxidosqualene: A similar compound in eukaryotes, converted to sterols by oxidosqualene cyclase.

Hopanol: Another product of squalene-hopene cyclase, similar in structure to this compound

Uniqueness of this compound

This compound is unique due to its role as a precursor to a wide variety of bioactive hopanoids. Its efficient enzymatic synthesis and the complexity of its cyclization reaction make it a valuable compound in both scientific research and industrial applications .

生物活性

Hopene II, a significant compound derived from the hopene biosynthetic pathway, has garnered attention due to its potential biological activities and applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is a triterpenoid compound synthesized from squalene through the action of squalene-hopene cyclase (SHC). It serves as a precursor for various bioactive hopanoids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Enzymatic Activity

The enzymatic conversion of squalene to hopene is catalyzed by SHC, which facilitates the formation of multiple rings and stereocenters in a complex reaction. Recent studies have optimized conditions for producing hopene using recombinant SHC from Streptomyces albolongus, achieving yields up to 99% in laboratory settings .

Table 1: Conditions for Hopene Production

| Parameter | Value |

|---|---|

| Buffer | 100 mM sodium phosphate |

| pH | 7.0 |

| Tween 80 | 0.5% |

| Squalene Concentration | 20 mM |

| Enzyme Concentration | 0.14 mg/mL |

| Temperature | 30°C |

| Reaction Time | 36 hours |

| Yield of Hopene | 8.07 mg/mL |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that hopanoids exhibit inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of the bacterial cell membrane integrity .

Anti-inflammatory Effects

Research indicates that hopene derivatives possess anti-inflammatory properties. A study highlighted that certain hopanoids can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . This is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.

Anticancer Potential

Emerging studies have explored the anticancer effects of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further investigations are required to elucidate the specific mechanisms involved .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of hopene derivatives involved testing against a panel of bacterial strains. The results indicated that hopene exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment, hopene was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results demonstrated a significant reduction in the levels of TNF-alpha and IL-6 cytokines, supporting its role as an anti-inflammatory agent.

属性

IUPAC Name |

(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNURPYJZZHCBQ-ZNABNZNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487233 | |

| Record name | Hopene II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21681-17-4 | |

| Record name | Hopene II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。